4-Oxo-1,2,5-thiadiazole-3-carbonitrile
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Overview
Description
4-Oxo-1,2,5-thiadiazole-3-carbonitrile is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are five-membered aromatic heterocycles containing one sulfur atom and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,2,5-thiadiazole-3-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzothiadiazole with copper(I) cyanide in dimethylformamide (DMF). The structure of the newly synthesized compound is confirmed through elemental analysis, high-resolution mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1,2,5-thiadiazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-Oxo-1,2,5-thiadiazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for its potential as an anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as photoluminescent materials
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,5-thiadiazole-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s thiadiazole ring can chelate metal ions, such as magnesium, which plays a crucial role in its biological activity. This chelation can inhibit enzymes or disrupt cellular processes, leading to its observed effects .
Comparison with Similar Compounds
- 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid
- 4,6-Dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile
- Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole)-4-carbonitrile
Comparison: 4-Oxo-1,2,5-thiadiazole-3-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
43200-57-3 |
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Molecular Formula |
C3HN3OS |
Molecular Weight |
127.13 g/mol |
IUPAC Name |
4-oxo-1,2,5-thiadiazole-3-carbonitrile |
InChI |
InChI=1S/C3HN3OS/c4-1-2-3(7)6-8-5-2/h(H,6,7) |
InChI Key |
RQKGPYUYYBPNFH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NSNC1=O |
Origin of Product |
United States |
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